![molecular formula C22H18BrN5O2 B5694655 7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H18BrN5O2 and its molecular weight is 464.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.06439 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C22H18BrN5O2
- Molecular Weight : 464.32 g/mol
- InChIKey : ZSYHFRSQHLBCAA-UHFFFAOYSA-N
- SMILES : c12c(nc3[n]2C=C(c2ccc(cc2)Br)N3c2ccc(cc2)C)N(C)C(N(C1=O)C)=O
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and anti-inflammatory responses.
1. Neuropharmacological Effects
A series of studies have demonstrated the antidepressant and anxiolytic potential of derivatives related to this compound. Specifically, compounds derived from the imidazo[2,1-f]purine scaffold have been evaluated for their interaction with serotonin receptors:
- Serotonin Receptor Affinity : The compound shows significant affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential use as an antidepressant agent. In vivo studies indicated that specific derivatives exhibited behaviors comparable to established anxiolytic medications like diazepam in forced swim tests (FST) in mice .
2. Phosphodiesterase Inhibition
The compound has also been investigated for its role as a phosphodiesterase (PDE) inhibitor:
- PDE4B and PDE10A Inhibition : Studies found that certain derivatives weakly inhibit PDE4B and PDE10A, which are implicated in mood regulation and cognitive function. This inhibition could contribute to the antidepressant effects observed in pharmacological evaluations .
The biological activity of this compound is attributed to several mechanisms:
- Receptor Modulation : By modulating serotonin receptor activity, the compound can influence neurotransmitter dynamics involved in mood regulation.
- Enzymatic Inhibition : The inhibition of phosphodiesterases affects cyclic nucleotide levels (cAMP and cGMP), which play crucial roles in cellular signaling pathways related to anxiety and depression.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
Properties
IUPAC Name |
7-(4-bromophenyl)-2,4-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2/c1-13-4-10-16(11-5-13)28-17(14-6-8-15(23)9-7-14)12-27-18-19(24-21(27)28)25(2)22(30)26(3)20(18)29/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYHFRSQHLBCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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